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A deep dive into the prevalent methods for determining mRNA encapsulation efficiency in SM-
102 lipid nanoparticles (LNPs), offering a comparative analysis of established protocols and

emerging alternatives to guide researchers in their selection of the most suitable technique.

The encapsulation of messenger RNA (mRNA) within lipid nanoparticles (LNPs) is a critical

quality attribute for the successful development and manufacturing of mRNA-based

therapeutics and vaccines. The ionizable lipid SM-102 has been a cornerstone in the

formulation of several successful mRNA products. Accurate and reproducible quantification of

the extent of mRNA encapsulation is paramount for ensuring proper dosing, stability, and

efficacy. This guide provides a comprehensive comparison of the most widely used and

emerging methods for quantifying mRNA encapsulation in SM-102 LNPs, complete with

experimental data, detailed protocols, and workflow visualizations.

Comparison of Quantification Methods
The selection of an appropriate method for quantifying mRNA encapsulation depends on

various factors, including the required throughput, sensitivity, accuracy, and the need to

differentiate between intact and degraded mRNA species. The following table summarizes the

key characteristics of the predominant methods.
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Method Principle Advantages Disadvantages

Typical
Encapsulation
Efficiency for
SM-102 LNPs

Quant-iT

RiboGreen

Assay

Fluorescence

intensity of an

RNA-binding dye

is measured

before and after

LNP lysis with a

detergent.

High-throughput,

highly sensitive,

and widely

established.

Can be interfered

with by LNP

components;

does not

differentiate

between full-

length and

degraded mRNA.

Potential for

underestimation

with certain

detergents.[1][2]

[3]

>80-95%[4][5][6]

Capillary Gel

Electrophoresis

with Laser-

Induced

Fluorescence

(CGE-LIF)

Separates free

and

encapsulated

mRNA based on

size, followed by

fluorescence

detection.

High resolution,

can differentiate

between intact

and degraded

mRNA, providing

purity

information.[2][3]

Lower

throughput than

plate-based

assays, requires

specialized

equipment.

Correlates well

with RiboGreen,

reported at 95%

vs 92% for the

same sample.[2]

[3]

Ion-Pair

Reversed-Phase

High-

Performance

Liquid

Chromatography

(IP-RP-HPLC)

Separates

mRNA from LNP

components

based on

hydrophobicity

using an ion-

pairing reagent.

Can distinguish

between full-

length and

fragmented

mRNA, offering

purity analysis.[7]

[8]

Requires

specialized

HPLC equipment

and expertise,

can be lower

throughput.

Reported

recoveries of

~70% to ~110%

depending on

sample

preparation and

cryoprotectants.

[8]

Scatter-Free

UV/Visible

Spectroscopy

Measures the

intrinsic UV

absorbance of

Simple, rapid,

and does not

require a

Lower sensitivity

compared to

fluorescence-

N/A (Measures

total RNA

concentration)
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RNA after

correcting for

light scattering

from the LNPs.

fluorescent dye

or LNP

disruption.[9][10]

based methods,

may require

higher sample

concentrations.

[10]

Experimental Protocols
Quant-iT RiboGreen Assay
This is the most common method for determining mRNA encapsulation efficiency.[11][12][13]

The principle lies in the differential measurement of fluorescence from the RiboGreen dye,

which is impermeant to intact LNPs.

Materials:

Quant-iT RiboGreen RNA Assay Kit (or equivalent)

Triton X-100 or an alternative detergent (e.g., Tween 20)[1][12]

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

96-well black, opaque microplates

Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

mRNA standard of known concentration

Protocol:

Preparation of Reagents:

Prepare a 2% (v/v) Triton X-100 solution in nuclease-free water. Alternatively, prepare

solutions of other detergents like Tween 20 at various concentrations (e.g., 0.05% to 2%).

[1]

Prepare the RiboGreen working solution by diluting the concentrated stock 1:200 in TE

buffer. Protect from light.
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Standard Curve Preparation:

Prepare a series of mRNA standards in TE buffer, typically ranging from 0 to 2000 ng/mL.

Sample Preparation:

For total mRNA quantification, dilute the SM-102 LNP sample in TE buffer containing 1%

Triton X-100 to lyse the particles and release the encapsulated mRNA.

For free (unencapsulated) mRNA quantification, dilute the SM-102 LNP sample in TE

buffer without detergent.

Assay Procedure:

Add 100 µL of the prepared standards and samples to the wells of the 96-well plate in

duplicate or triplicate.

Add 100 µL of the RiboGreen working solution to each well.

Incubate for 5-10 minutes at room temperature, protected from light.

Measure the fluorescence using a microplate reader.

Calculation of Encapsulation Efficiency:

Determine the concentration of total mRNA and free mRNA from the standard curve.

Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100
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Caption: Workflow for the RiboGreen assay to determine mRNA encapsulation efficiency.

Alternative Detergents to Triton X-100
Recent studies have explored more environmentally friendly and potentially more effective

alternatives to Triton X-100 for LNP lysis in the RiboGreen assay.[1][12] Notably, Tween 20 has

been shown to be as effective or even more effective than Triton X-100 at releasing mRNA

from LNPs, potentially leading to a more accurate quantification of total mRNA.[1][12]

Researchers are encouraged to test a panel of detergents to identify the optimal one for their

specific SM-102 LNP formulation.
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Detergent
Recommended
Concentration

Observations

Triton X-100 0.5% - 2% (v/v)

The historical standard, but

has environmental and health

concerns.[1][12]

Tween 20 0.1% - 0.5% (v/v)

Shown to be highly effective at

solubilizing various LNP

formulations.[1][12]

Brij 93 0.5% (v/v)

Less effective than Triton X-

100 and Tween 20 in some

studies.[1]

Zwittergent 3-14 0.5% (v/v)

Comparable effectiveness to

Triton X-100 at higher

concentrations.[1]

Capillary Gel Electrophoresis with Laser-Induced
Fluorescence (CGE-LIF)
CGE-LIF offers a high-resolution alternative to the RiboGreen assay, enabling the separation

and quantification of intact mRNA from fragments and free dye.[2][3]

Protocol Outline:

Sample Preparation:

Total mRNA: The LNP sample is lysed using a suitable detergent (e.g., Triton X-100).

Free mRNA: The intact LNP sample is directly analyzed.

Capillary Electrophoresis:

Samples are injected into a capillary filled with a sieving polymer matrix.

An electric field is applied, causing the negatively charged mRNA to migrate through the

gel. Separation is based on size.
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Detection:

As the mRNA molecules pass a detection window, they are excited by a laser, and the

emitted fluorescence is detected.

Quantification:

The peak area of the intact mRNA is proportional to its concentration. A standard curve is

used for quantification.

Encapsulation efficiency is calculated similarly to the RiboGreen assay.

Sample Preparation

Separation & Detection Analysis

SM-102 LNP Sample

Lysed LNP Sample
(Total mRNA)Add Detergent

Intact LNP Sample
(Free mRNA)

Sample Injection Capillary Gel Electrophoresis Laser-Induced
Fluorescence Detector Electropherogram Peak Integration &

Quantification Calculate Encapsulation Efficiency

Click to download full resolution via product page

Caption: Workflow for CGE-LIF analysis of mRNA encapsulation.

Conclusion
The Quant-iT RiboGreen assay remains the workhorse for high-throughput quantification of

mRNA encapsulation in SM-102 LNPs due to its simplicity and sensitivity. However,

researchers should be aware of its limitations, particularly its inability to distinguish between

intact and degraded mRNA and the potential for incomplete LNP lysis. The exploration of

alternative detergents like Tween 20 is a promising avenue for improving the accuracy of this

assay. For more detailed characterization, including the assessment of mRNA integrity,

orthogonal methods such as CGE-LIF and IP-RP-HPLC are invaluable. The choice of the most

appropriate method will ultimately depend on the specific requirements of the study, balancing

the need for throughput with the desired level of detail and accuracy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

2. sciex.com [sciex.com]

3. sciex.com [sciex.com]

4. cdn2.caymanchem.com [cdn2.caymanchem.com]

5. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on
efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]

6. pharmaexcipients.com [pharmaexcipients.com]

7. lcms.cz [lcms.cz]

8. lcms.labrulez.com [lcms.labrulez.com]

9. pubs.acs.org [pubs.acs.org]

10. wgtn.ac.nz [wgtn.ac.nz]

11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC
[pmc.ncbi.nlm.nih.gov]

12. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable
alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]

13. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations
for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Quantifying mRNA Encapsulation in SM-102 Lipid
Nanoparticles: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025710#methods-for-quantifying-mrna-
encapsulation-in-sm-102-lnps]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3025710?utm_src=pdf-custom-synthesis
https://backend.orbit.dtu.dk/ws/files/381745205/1-s2.0-S0939641124003977-main.pdf
https://sciex.com/tech-notes/biopharma/a-new-approach-to-determine-encapsulation-efficiency-of-mrna-lip
https://sciex.com/content/dam/SCIEX/pdf/tech-notes/biopharma/RUO-MKT-02-28376-A_Acuitas_LNP_TN_Final.pdf
https://cdn2.caymanchem.com/cdn/cms/caymanchem/LiteratureCMS/LipidLaunch%20LNP%20app%20note.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10567765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10567765/
https://www.pharmaexcipients.com/wp-content/uploads/2021/12/Prediction-of-lipid-nanoparticles-for-mRNA-vaccines-by-the-machine-learning-algorithm.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/an_mrna_encapsulation_efficiency_1290_infinity_ii_bio_5994_7778en_agilent_60cd324603.pdf
https://lcms.labrulez.com/paper/28049
https://pubs.acs.org/doi/abs/10.1021/acs.nanolett.5c01491
https://www.wgtn.ac.nz/scps/research/research-groups/raman-lab/eric-le-ru/publications/2025-nl-rna-quantification-in-lnps-by-sfa-with-si.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12312782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12312782/
https://pubmed.ncbi.nlm.nih.gov/39490428/
https://pubmed.ncbi.nlm.nih.gov/39490428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10824725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10824725/
https://www.benchchem.com/product/b3025710#methods-for-quantifying-mrna-encapsulation-in-sm-102-lnps
https://www.benchchem.com/product/b3025710#methods-for-quantifying-mrna-encapsulation-in-sm-102-lnps
https://www.benchchem.com/product/b3025710#methods-for-quantifying-mrna-encapsulation-in-sm-102-lnps
https://www.benchchem.com/product/b3025710#methods-for-quantifying-mrna-encapsulation-in-sm-102-lnps
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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